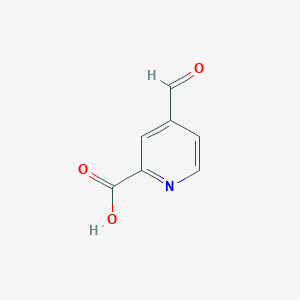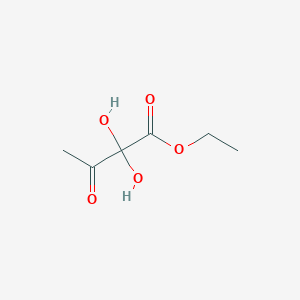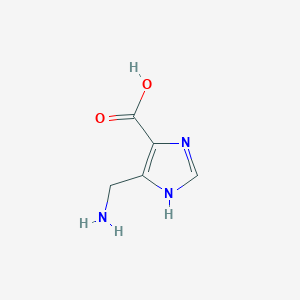![molecular formula C7H9N3O B11921505 3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyano-4-oxopiperidine-1-carboxylate with methylhydrazine in ethanol at room temperature. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.
Pyrazolo[4,3-c]pyridine: A closely related compound with variations in the ring fusion pattern, leading to distinct chemical properties.
Uniqueness
3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising bioactivity make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-methyl-2,4,6,7-tetrahydropyrazolo[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C7H9N3O/c1-4-5-2-7(11)8-3-6(5)10-9-4/h2-3H2,1H3,(H,8,11)(H,9,10) |
InChI Key |
SLLVQBZYOMPPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)NCC2=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



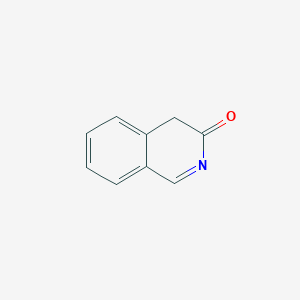



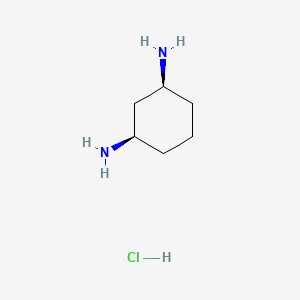
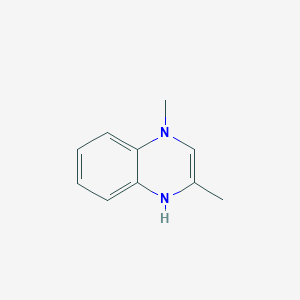
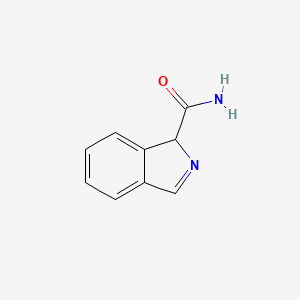
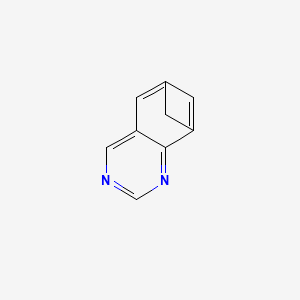
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
